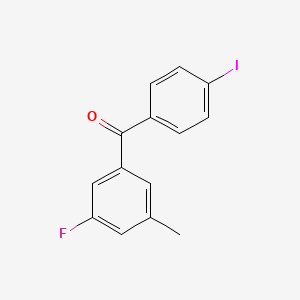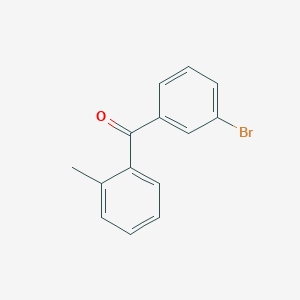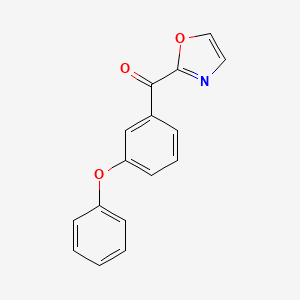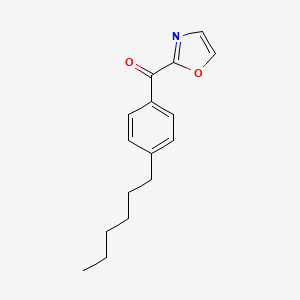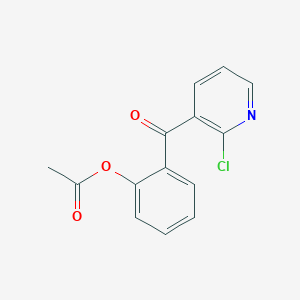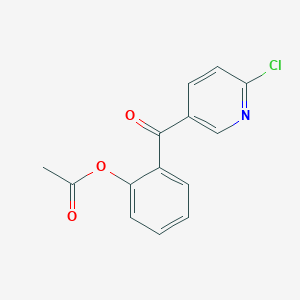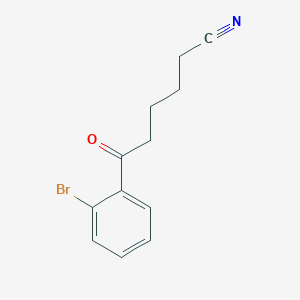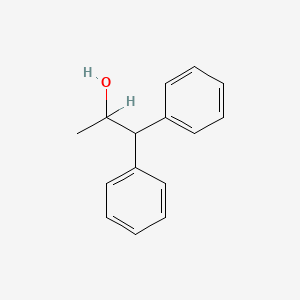
1,1-二苯基-2-丙醇
描述
1,1-Diphenyl-2-propanol is a chemical compound with the molecular formula C15H16O . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 1,1-Diphenyl-2-propanol consists of a central carbon atom bonded to an oxygen atom and two phenyl groups . The molecular weight is approximately 212.29 g/mol .Physical And Chemical Properties Analysis
1,1-Diphenyl-2-propanol has a density of 1.1±0.1 g/cm3, a boiling point of 329.0±11.0 °C at 760 mmHg, and a flash point of 135.3±15.1 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and three freely rotating bonds .科学研究应用
Chemical Synthesis
“1,1-Diphenyl-2-propanol” is a compound that can be synthesized from bromobenzene using a Grignard reaction . This process involves heating magnesium, then adding bromobenzene dissolved in dry ether. The solution is then heated and cooled to room temperature. Propiophenone dissolved in dry ether is then added to the Grignard. The reaction is then quenched by HCl .
Organic Chemistry Education
This compound is used in educational settings, particularly in organic chemistry courses. Students synthesize “1,1-Diphenyl-2-propanol” from bromobenzene using a Grignard reaction as part of their laboratory experiments . This helps students understand important mechanisms used to create new molecules and form new carbon-carbon bonds .
Research and Development
In research and development, “1,1-Diphenyl-2-propanol” is used to synthesize structurally defined, fluorescent polyphenylene dendrimers . These dendrimers are used as light emitters for organic light emitting diodes .
Industrial Applications
In the industry, “1,1-Diphenyl-2-propanol” is used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers . These materials have a wide range of applications, including in electronics and photonics .
Analytical Chemistry
“1,1-Diphenyl-2-propanol” can be analyzed using techniques such as Gas Chromatography (GC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques provide valuable information about the compound’s structure and purity .
安全和危害
属性
IUPAC Name |
1,1-diphenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZAWYBXBHTHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031184 | |
| Record name | 1,1-Diphenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29338-49-6 | |
| Record name | α-Methyl-β-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29338-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-beta-phenylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029338496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29338-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl-β-phenylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary pharmacological target of 1,1-Diphenyl-2-propanol derivatives, and how do they interact?
A1: 1,1-Diphenyl-2-propanol derivatives, particularly those with substitutions on the aromatic rings and the 3-amino group, exhibit binding affinity for 5-HT receptors, specifically the 5-HT1B and 5-HT1D subtypes [, ]. While the exact binding mode is not fully elucidated in these studies, research suggests that the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor play a crucial role in the interaction with antagonists like Ketanserin and Ritanserin [].
Q2: How does the structure of 1,1-Diphenyl-2-propanol influence its activity on 5-HT receptors?
A2: Structure-activity relationship (SAR) studies indicate that modifications to the 1,1-Diphenyl-2-propanol scaffold impact its activity and selectivity for 5-HT receptor subtypes []. For example, the introduction of a chlorine atom at the 3-position of one phenyl ring in compound 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride (BRL 14342) led to promising activity in preclinical models of depression []. This highlights the importance of specific substitutions on the aromatic rings for enhancing activity and potentially reducing undesirable peripheral anticholinergic effects often associated with antidepressants [].
Q3: Can you elaborate on the use of 1,1-Diphenyl-2-propanol derivatives in studying gastric accommodation?
A3: Research using the 1,1-Diphenyl-2-propanol derivative, 3-[4-(4-chloro-phenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride (BRL-15572 hydrochloride), a selective 5-HT1D receptor antagonist, has provided valuable insights into the role of 5-HT receptors in regulating gastric accommodation []. Studies in dogs demonstrated that the 5-HT1B receptor, rather than the 5-HT1D subtype, plays a significant role in modulating gastric accommodation in response to distension []. This finding was based on the observation that the non-selective 5-HT1B/D antagonist and the selective 5-HT1B antagonist effectively reversed the effects of Sumatriptan (a 5-HT1B/D receptor agonist) on gastric relaxation, while BRL-15572 did not [].
Q4: Are there any asymmetric synthesis methods for producing enantiomerically pure 1,1-Diphenyl-2-propanol?
A4: Yes, researchers have successfully employed an iridium catalytic system with a chiral diaminodiphosphine ligand for the asymmetric transfer hydrogenation of 1,1-diphenylacetone, leading to the synthesis of enantiomerically enriched (S)-(-)-1,1-diphenyl-2-propanol []. This method achieved high yields (97.85%) and excellent enantiomeric excess (99.35%) under optimized reaction conditions, demonstrating the potential for scalable synthesis of chiral 1,1-Diphenyl-2-propanol derivatives for further pharmacological investigations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







